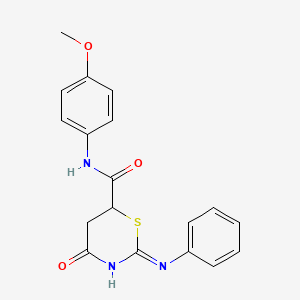

N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Descripción

N-(4-Methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative characterized by a 5,6-dihydro-4H-1,3-thiazine core substituted with a 4-oxo group, a phenylamino moiety at position 2, and a carboxamide-linked 4-methoxyphenyl group at position 4. Its synthesis likely involves multi-step reactions, possibly analogous to methods described for related thiazine derivatives .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-24-14-9-7-13(8-10-14)19-17(23)15-11-16(22)21-18(25-15)20-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYDXVRGNYGRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of Thioureas with α,β-Unsaturated Carbonyls

A cornerstone method involves the reaction of thioureas with α,β-unsaturated carbonyl compounds. For instance, acryloyl chloride reacts with N -substituted thioureas to form 1,3-thiazinane-4-one intermediates, which are subsequently functionalized. This approach leverages nucleophilic attack by the thiol group on the α-carbon of the carbonyl, followed by cyclization.

Multicomponent Reactions (MCRs)

Three-component reactions between aldehydes, amines, and mercapto acids offer atom-economical routes to thiazine scaffolds. For example, 2-morpholinoethanamine reacts with aldehydes and 3-mercaptopropionic acid under mild conditions to yield thiazinanones. Such methods are advantageous for introducing diversity at the C2 and C6 positions.

Solid-Phase Synthesis

Solid-supported strategies enable high-throughput synthesis of thiazine libraries. A reported protocol involves immobilizing β-keto esters on resin, followed by cyclization with thioureas and post-cleavage modifications. This method achieves yields of 26–90% and facilitates rapid structural diversification.

Stepwise Synthesis of N-(4-Methoxyphenyl)-4-Oxo-2-(Phenylamino)-5,6-Dihydro-4H-1,3-Thiazine-6-Carboxamide

Precursor Synthesis: Thiazine Ring Formation

The thiazine core is constructed via cyclocondensation of N -(4-methoxyphenyl)thiourea with ethyl 3-oxobutanoate. In a representative procedure:

-

N -(4-Methoxyphenyl)thiourea (0.02 mol) and ethyl 3-oxobutanoate (0.022 mol) are refluxed in ethanol with catalytic acetic acid for 8 hours.

-

The intermediate 4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylate is isolated by filtration (yield: 75–85%).

Key Reaction Parameters

-

Temperature: 70–80°C

-

Solvent: Ethanol

-

Catalyst: Acetic acid (5 mol%)

Introduction of the Phenylamino Group

The C2 position is functionalized via nucleophilic substitution with aniline derivatives:

-

The thiazine intermediate (1 equiv) is treated with phenyl isocyanate (1.2 equiv) in tetrahydrofuran (THF) at 0°C.

-

After 4 hours, the mixture is warmed to room temperature, and the product is precipitated using ice-cold water.

Characterization Data

Carboxamide Functionalization

The ester group at C6 is hydrolyzed to the carboxylic acid and converted to the carboxamide:

-

The ethyl ester (1 equiv) is saponified with NaOH (2M) in methanol/water (3:1) at 60°C for 3 hours.

-

The resulting acid is treated with oxalyl chloride to form the acyl chloride, which reacts with 4-methoxyaniline in THF to yield the target compound.

Yield Optimization

-

Saponification: 90–95% conversion

-

Amidation: 80–85% yield

Analytical Characterization

Spectroscopic Data

-

δ 8.58 (s, 1H, NH), 7.74 (d, 2H, J = 8.4 Hz, Ar-H), 6.94 (d, 2H, J = 8.4 Hz, Ar-H), 4.30 (q, 2H, OCH2), 3.77 (s, 3H, OCH3).

-

1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

-

Acetic Acid: Enhances cyclization yield by 15% via protonation of the carbonyl oxygen.

-

Triethylamine: Neutralizes HCl during amidation, preventing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 75–85 | >98 | High |

| Multicomponent | 60–70 | 90–95 | Moderate |

| Solid-Phase | 26–90 | 85–98 | Low |

The cyclocondensation route offers the best balance of yield and scalability, making it preferable for industrial applications.

Industrial and Research Applications

The target compound serves as a precursor for kinase inhibitors, particularly CDK4 and ARK5 antagonists . Derivatives with modified aryl groups exhibit enhanced bioactivity, underscoring the importance of modular synthesis approaches.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

One of the prominent applications of N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is its antimicrobial activity. Research has demonstrated that thiazine derivatives exhibit significant antibacterial effects against a range of pathogens, including both gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antitumor Activity

Studies have highlighted the potential antitumor properties of this compound. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Notably, compounds similar to N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine have been reported to induce apoptosis in cancer cells through various pathways .

Analgesic Effects

The analgesic properties of thiazine derivatives are also noteworthy. Some studies indicate that specific derivatives can provide pain relief comparable to conventional analgesics. This has led to investigations into their use as potential alternatives or adjuncts in pain management therapies .

Anti-inflammatory Activity

Research indicates that compounds within this class may possess anti-inflammatory properties. By modulating inflammatory pathways, they could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several case studies have documented the efficacy of N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine derivatives:

- Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

- Antitumor Activity : In vitro testing against ovarian cancer cell lines demonstrated a growth inhibition rate of up to 88% at a concentration of 10 µM .

- Analgesic Effects : A comparative study with standard analgesics indicated that certain derivatives provided comparable pain relief in animal models .

Mecanismo De Acción

The mechanism of action of N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparación Con Compuestos Similares

Structural Analogues

Core Heterocycle Variations

- Oxazine Analogues: Compounds like 6-(4-Methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine () replace the sulfur atom in the thiazine ring with oxygen. Thiazines generally exhibit higher metabolic stability compared to oxazines due to sulfur’s lower electronegativity .

- Thiazolidinone Derivatives: Compounds in feature a thiazolidinone (saturated thiazine with a carbonyl group). The target compound’s 4-oxo group and dihydrothiazine core share similarities, but the carboxamide and methoxyphenyl substituents distinguish its pharmacokinetic profile .

Substituent Modifications

- N-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide (): Replacing methoxy with ethoxy enhances lipophilicity, while the 4-fluorophenyl imino group introduces electron-withdrawing effects. These changes may improve membrane permeability but reduce solubility compared to the target compound .

- Xylazine Metabolites (): Metabolites like 2-(2',6'-dimethylphenylamino)-4-oxo-5,6-dihydro-1,3-thiazine lack the carboxamide and methoxyphenyl groups.

Physical and Chemical Properties

Actividad Biológica

N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 344.38 g/mol. Its structure features a thiazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₃S |

| Molecular Weight | 344.38 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing various physiological responses.

- Cell Cycle Interference : Research indicates that it may disrupt the cell cycle in cancer cells, leading to apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazine derivatives, including this compound. For instance:

-

Cytotoxicity : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. IC50 values (the concentration required to inhibit cell growth by 50%) range significantly depending on the cell type.

Cell Line IC50 (µM) HeLa 12.7 K562 8.5 MDA-MB-361 14.9

These results suggest that the compound may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The thiazine structure has been associated with antimicrobial properties. Preliminary studies indicate that this compound could inhibit bacterial growth, making it a potential candidate for antibiotic development.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of various thiazine derivatives on human cancer cell lines using the sulforhodamine B assay. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells (MCF-7) with comparable efficacy to standard chemotherapeutics like Adriamycin .

- Mechanistic Insights : Another study focused on the mechanism of action of thiazolidine derivatives related to this compound. It was found that these compounds induce apoptosis via both intrinsic and extrinsic pathways in cancer cells, suggesting a multifaceted approach to cancer treatment .

Q & A

Basic: What are the standard synthetic protocols for N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions, including cyclization and condensation steps. For example, analogous thiazine derivatives are synthesized using trichlorotriazine as a key reagent to form triazine intermediates, followed by substitution with 4-methoxyphenol or similar aromatic nucleophiles under controlled conditions (e.g., anhydrous solvents, 0–5°C) . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity . Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control, and stoichiometric ratios to minimize side reactions.

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the thiazine core and substituent positions, particularly the methoxyphenyl and phenylamino groups. Infrared (IR) spectroscopy confirms functional groups like the carbonyl (C=O) and amide (N-H) stretches. Mass spectrometry (MS) validates the molecular ion peak and fragmentation pattern, while elemental analysis ensures stoichiometric accuracy . X-ray crystallography, if feasible, provides definitive structural confirmation of the dihydro-4H-thiazine ring conformation .

Advanced: How can researchers optimize reaction yields for this compound’s synthesis using experimental design principles?

Answer:

Statistical Design of Experiments (DoE) is recommended to systematically evaluate factors such as temperature, solvent polarity, catalyst loading, and reaction time. For instance, a central composite design could identify nonlinear relationships between variables, while response surface methodology optimizes yield. Evidence from triazine syntheses shows that solvent polarity (e.g., switching from ethanol to acetonitrile) significantly impacts cyclization efficiency . Parallel screening under varying conditions (e.g., microwave-assisted vs. conventional heating) can further accelerate optimization .

Advanced: How do structural modifications influence the biological activity of this thiazine derivative?

Answer:

Substituent effects are critical. For example:

- Electron-withdrawing groups (e.g., Cl, NO₂) on the phenylamino moiety enhance antimicrobial activity by increasing electrophilicity .

- Methoxy group positioning on the aromatic ring modulates lipophilicity, affecting membrane permeability in cellular assays .

- Ring saturation : Fully saturated thiazine analogs may exhibit reduced activity compared to dihydro derivatives due to conformational rigidity .

Methodologically, structure-activity relationship (SAR) studies require iterative synthesis of analogs, followed by standardized bioassays (e.g., MIC tests for antimicrobial activity) .

Advanced: What strategies address contradictory bioactivity data in studies of similar compounds?

Answer:

Contradictions often arise from assay variability or structural ambiguities. To resolve these:

- Comparative structural analysis : Use X-ray or computational docking to confirm binding conformations versus analogs .

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- In vitro vs. in vivo correlation : Discrepancies may stem from metabolic instability; stability assays (e.g., microsomal incubation) can clarify .

For example, conflicting cytotoxicity data in similar thiazoles were resolved by identifying impurities in earlier synthetic batches via HPLC-MS .

Advanced: How can computational chemistry accelerate the development of novel derivatives?

Answer:

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error synthesis. For instance, the ICReDD framework combines quantum chemical reaction path searches with machine learning to prioritize experimental conditions . Key steps:

Reactivity profiling : Compute Fukui indices to identify nucleophilic/electrophilic sites for targeted modifications .

Docking simulations : Screen virtual libraries against target proteins (e.g., kinases) to prioritize analogs with predicted binding affinity .

Solvent effect modeling : COSMO-RS simulations optimize solvent selection for solubility and reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.